N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE
Overview
Description
N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a benzyl group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl chloride. The final step involves the reaction of this intermediate with 2-furamide in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrazole: A precursor in the synthesis of N2-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE.
Benzyl chloride: Another precursor used in the synthesis.
2-furamide: A related compound with similar structural features.
Uniqueness
N~2~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZYL}-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-9-19-20(11-14)10-13-5-3-12(4-6-13)8-18-16(21)15-2-1-7-22-15/h1-7,9,11H,8,10H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFPPPPILDYCRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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